molecular formula C10H13ClO B1350913 1-(3-Chloropropyl)-4-methoxybenzene CAS No. 59623-12-0

1-(3-Chloropropyl)-4-methoxybenzene

Cat. No.: B1350913
CAS No.: 59623-12-0
M. Wt: 184.66 g/mol
InChI Key: ACDKPXVTMLYNEE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methoxy group at the fourth position and a chloropropyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Products include 1-(3-azidopropyl)-4-methoxybenzene or 1-(3-thiopropyl)-4-methoxybenzene.

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include 1-(3-chloropropyl)-4-methoxycyclohexane.

Scientific Research Applications

1-(3-Chloropropyl)-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    1-(3-Chloropropyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3-Chloropropyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-(3-Chloropropyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a chloropropyl group on the benzene ring

Properties

IUPAC Name

1-(3-chloropropyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDKPXVTMLYNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397686
Record name 1-(3-Chloropropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59623-12-0
Record name 1-(3-Chloropropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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